molecular formula C14H20O2 B14728168 2-Benzyl-5-ethyl-5-methyl-1,3-dioxane CAS No. 7143-19-3

2-Benzyl-5-ethyl-5-methyl-1,3-dioxane

Cat. No.: B14728168
CAS No.: 7143-19-3
M. Wt: 220.31 g/mol
InChI Key: VITILXDYUVGRSS-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethyl-5-methyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2 It is a member of the dioxane family, which are cyclic ethers with a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-5-ethyl-5-methyl-1,3-dioxane can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with acrolein and benzyl alcohol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: NaOCH3, NH3

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Comparison with Similar Compounds

Properties

CAS No.

7143-19-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-benzyl-5-ethyl-5-methyl-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-3-14(2)10-15-13(16-11-14)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3

InChI Key

VITILXDYUVGRSS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)CC2=CC=CC=C2)C

Origin of Product

United States

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